
N2-Ethyl-2'-deoxyguanosine
説明
N2-Ethyl-2′-deoxyguanosine (N2-Et-dG) is a stable DNA adduct formed via the reaction of acetaldehyde—a metabolite of ethanol—with the exocyclic amino group of deoxyguanosine (dG). Acetaldehyde first generates the unstable Schiff base adduct, N2-ethylidene-2′-deoxyguanosine (N2-ethylidene-dG), which is subsequently reduced to N2-Et-dG under physiological conditions . This adduct is a biomarker of alcohol-associated DNA damage and has been detected in human white blood cells and rodent liver tissues following ethanol exposure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-ethylguanosine typically involves the alkylation of 2’-deoxyguanosine. The reaction is carried out by treating 2’-deoxyguanosine with an ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydride. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques like crystallization and chromatography to achieve the desired product quality.
化学反応の分析
Substitution Reactions
N2-Et-dG undergoes substitution reactions at the N2-ethyl group or the guanine ring, enabling the synthesis of analogs for mutagenesis studies:
- Example: The Mitsunobu reaction introduces protective groups at the O6 position, facilitating subsequent nucleophilic substitutions .
Oxidation and Reduction
N2-Et-dG exhibits sensitivity to redox conditions:
Enzymatic Interactions
N2-Et-dG disrupts DNA replication and repair enzymes:
DNA Polymerase Incorporation
- Mammalian Polymerases (α/δ) : N2-Et-dGTP (triphosphate form) is incorporated opposite cytosine with reduced efficiency:
- Misincorporation : Leads to G→C transversions and frameshift mutations during replication .
Topoisomerase I (Top1) Activity
- N2-Et-dG enhances Top1 cleavage complex formation when positioned +1 relative to the cleavage site, inhibiting religation .
Stability and Degradation
- Thermal Stability : Stable under physiological conditions but degrades at elevated temperatures (>70°C) .
- Hydrolytic Stability : Resists hydrolysis at neutral pH but degrades under acidic/basic conditions .
Comparative Reactivity with Analogous Adducts
Analytical Detection Methods
A validated UPLC-MS/MS method quantifies N2-Et-dG with:
Key Research Findings
- Mutagenesis : N2-Et-dG induces frameshift mutations and single-base deletions in human cells, with a mutation frequency 5× higher than background .
- Ethanol Link : N2-Et-dG levels correlate with alcohol consumption, confirming its role as a biomarker for acetaldehyde exposure .
- Enzyme Specificity : Polymerase δ incorporates N2-Et-dGTP 10× more efficiently than polymerase α, highlighting enzyme-dependent mutagenic outcomes .
科学的研究の応用
Role in DNA Synthesis
N2-Et-dG has been studied extensively for its incorporation into DNA during replication processes. Kinetic studies have demonstrated that N2-ethyl-2'-deoxyguanosine triphosphate (N2-Et-dGTP) can be incorporated opposite cytosine residues by mammalian DNA polymerases, albeit with varying efficiencies compared to natural nucleotides.
- Incorporation Efficiency :
- When using DNA polymerase alpha, the incorporation frequency of N2-Et-dGTP was found to be 400 times less than that of deoxyguanosine triphosphate (dGTP), but significantly higher than that of 7,8-dihydro-8-oxo-2'-deoxyguanosine triphosphate (8-oxo-dGTP) .
- In contrast, with DNA polymerase delta, the frequency was only 37 times less than dGTP .
This differential incorporation suggests that N2-Et-dG may play a role in mutagenesis, as it can lead to mispairing during DNA replication.
Biomarker for Alcohol Consumption
N2-Et-dG has emerged as a potential biomarker for assessing alcohol consumption and its associated risks. Studies have shown that quantifying N2-ethyl-deoxyguanosine (N2-Et-dGuo) in human tissues can provide insights into the mechanisms of alcohol-related carcinogenesis.
- Quantitative Analysis :
- A study utilizing liquid chromatography-electrospray ionization-tandem mass spectrometry demonstrated that N2-Et-dGuo levels were significantly higher in the blood of alcohol drinkers compared to abstainers .
- The average levels detected were 5,270 fmol/micromol dGuo for drinkers versus 2,690 fmol/micromol dGuo for nondrinkers .
This finding supports the hypothesis that ethanol contributes to carcinogenesis through the formation of DNA adducts like N2-Et-dG.
Implications in Cancer Research
The presence of N2-Et-dG in DNA has been linked to various forms of cancer, particularly those associated with alcohol consumption. The adduct's ability to induce mutations raises concerns about its role in tumorigenesis.
- Carcinogenic Potential :
- Research indicates that N2-Et-dG can lead to significant transcriptional blocking by RNA polymerases, which may contribute to the development of cancer .
- Additionally, studies have shown that exposure to acetaldehyde from cannabis smoke also results in the formation of N2-Et-dG adducts, suggesting broader implications for environmental exposures and cancer risk .
Case Studies and Research Findings
作用機序
The primary mechanism of action of 2’-Deoxy-N-ethylguanosine involves its incorporation into DNA, where it competes with natural nucleosides. This competition disrupts DNA replication and can lead to mispairing during replication, causing DNA strand breaks and triggering cell death pathways. The N-ethylation and the absence of the 2’ hydroxyl group hinder the interaction of enzymes with the modified nucleoside, thereby disrupting DNA synthesis.
類似化合物との比較
Structural and Mechanistic Differences
Research Findings and Data
Replication and Transcription Effects
CrPdG :
In Vivo vs. In Vitro Evidence
- N2-Et-dG is consistently detected in human and animal models of alcohol consumption, yet its mutagenicity is more pronounced in vitro than in vivo .
- CrPdG’s cross-linking activity is well-documented in vitro, but its in vivo prevalence remains unclear due to technical challenges in detection .
生物活性
N2-Ethyl-2'-deoxyguanosine (N2-Et-dG) is a significant DNA adduct formed through the reaction of acetaldehyde, a metabolite of ethanol, with the nucleoside deoxyguanosine. This compound has garnered attention due to its potential role in mutagenesis and carcinogenesis associated with alcohol consumption. This article explores the biological activity of N2-Et-dG, focusing on its mechanisms of action, mutagenic effects, and implications for cancer research.
Mechanism of Formation
N2-Et-dG is primarily formed when acetaldehyde reacts with DNA, leading to the modification of guanine bases. This reaction is particularly relevant in the context of ethanol metabolism, where acetaldehyde is produced as an intermediate. The formation of N2-Et-dG is indicative of DNA damage that can potentially lead to mutations if not repaired.
Inhibition of DNA Replication
Research indicates that N2-Et-dG primarily exerts its biological effects by blocking translesion DNA synthesis. In human cell studies, the presence of N2-Et-dG in DNA significantly reduced the yield of progeny plasmids after replication, demonstrating a replication-blocking effect . Specifically, when placed in a suppressor tRNA gene within a mutation reporting shuttle plasmid, N2-Et-dG was shown to induce frameshift mutations and single base deletions during replication processes.
Comparison with Other Adducts
In comparative studies with O6-ethyldeoxyguanosine (O6-Et-dG), N2-Et-dG displayed distinct mutagenic profiles. While both adducts were minimally mutagenic in isolation, their presence adjacent to deoxyuridines enhanced mutagenesis significantly—by 5-fold for N2-Et-dG compared to 22-fold for O6-Et-dG . The mutation spectrum for N2-Et-dG was characterized mainly by transversions and deletions, contrasting with the transitions observed with O6-Et-dG.
Quantification and Biomarker Potential
N2-Et-dG has been proposed as a potential biomarker for assessing the carcinogenic effects of alcohol consumption. Studies have successfully quantified this adduct in small-volume blood samples from both alcohol drinkers and abstainers. Results indicated that alcohol consumption correlates with increased levels of N2-Et-dG, suggesting its utility in understanding alcohol-related carcinogenesis . For instance, heavy drinkers exhibited significantly higher levels (5,270 fmol/micromol dGuo) compared to nondrinkers (2,690 fmol/micromol dGuo) in one study .
Case Study: Aldehyde Dehydrogenase Genotype Influence
A study involving aldehyde dehydrogenase 2 (ALDH2) knockout mice demonstrated that the formation of N2-Et-dG was markedly influenced by genetic factors related to alcohol metabolism. Mice deficient in ALDH2 had significantly higher levels of N2-ethylidene-2'-deoxyguanosine DNA adducts when fed ethanol compared to their ALDH2 proficient counterparts . This finding underscores the genetic predisposition affecting susceptibility to alcohol-induced DNA damage.
Case Study: Topoisomerase Interaction
Another study explored how N2-Et-dG affects topoisomerase I (Top1) activities. It was found that while Top1's nicking-closing activity remained unaffected by N2-Et-dG adducts, the presence of these adducts enhanced camptothecin-induced Top1 cleavage complexes depending on their position relative to Top1 cleavage sites . This suggests that N2-Et-dG may play a role in modulating drug interactions during cancer treatment.
Summary Table of Key Findings
Aspect | Details |
---|---|
Formation | Reaction between acetaldehyde and deoxyguanosine; linked to ethanol metabolism |
Biological Effects | Blocks translesion DNA synthesis; induces frameshift mutations and single base deletions |
Mutagenic Profile | Primarily transversions and deletions; less mutagenic than O6-ethyldeoxyguanosine |
Biomarker Potential | Higher levels detected in alcohol drinkers; correlates with risk assessment for alcohol-related cancers |
Genetic Influence | ALDH2 genotype significantly affects adduct formation; higher levels in ALDH2 knockout mice |
Interaction with Topoisomerase I | Enhances drug-induced cleavage complexes depending on adduct positioning |
Q & A
Q. What experimental models are used to study the formation of N2-Et-dG in vivo, and how do they reflect acetaldehyde exposure mechanisms?
Answer:
N2-Et-dG is formed via acetaldehyde-DNA interactions, primarily studied in ethanol metabolism models. Key approaches include:
- Animal models : Chronic ethanol administration in mice induces hepatocellular adenomas, with N2-Et-dG detected via LC-MS/MS in liver DNA .
- Human leukocyte studies : DNA from alcohol consumers shows elevated N2-Et-dG using isotope dilution techniques, linking adduct levels to ethanol intake .
- In vitro systems : Acetaldehyde exposure to purified DNA or cell cultures replicates adduct formation, validated by kinetic studies with mammalian DNA polymerases (e.g., pol α/δ) .
Methodological Insight : Use ethanol-fed rodent models or acetaldehyde-treated cell lines, paired with DNA extraction and adduct quantification via UPLC-MS/MS with stable isotope internal standards .
Q. How do advanced chromatographic techniques improve the sensitivity and specificity of N2-Et-dG detection in complex biological matrices?
Answer:
Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard. Critical steps include:
- Sample preparation : Enzymatic DNA hydrolysis followed by solid-phase extraction to isolate adducts .
- Isotope dilution : Use of ¹⁵N-labeled N2-Et-dG as an internal standard to correct for matrix effects .
- Method validation : Linearity (0.1–50 fmol), limit of detection (0.05 fmol), and intra-day precision (<10% RSD) ensure reproducibility .
Advanced Consideration : Multi-reaction monitoring (MRM) transitions (e.g., m/z 296→180 for N2-Et-dG) enhance specificity in dried blood spots or urine .
Q. What mechanistic insights explain the mutagenic potential of N2-Et-dG during DNA replication?
Answer:
N2-Et-dG disrupts replication fidelity by:
- Misincorporation : N2-Et-dGTP is incorporated opposite dC by pol α/δ, albeit 37–400× less efficiently than dGTP, leading to base substitutions .
- Error-prone extension : DNA polymerases extend mismatches (e.g., dC:N2-Et-dG) with only 3–6× reduced efficiency compared to canonical pairs, promoting transversions .
- Transcription blocking : N2-Et-dG stalls RNA polymerase II, potentially inducing transcriptional mutagenesis .
Experimental Design : Steady-state kinetic assays (kcat/Km) with purified polymerases and primer-template systems quantify misincorporation rates .
Q. How can researchers reconcile discrepancies between human epidemiological data and animal studies on N2-Et-dG’s role in carcinogenesis?
Answer:
- Human limitations : Most studies rely on leukocyte DNA, which may not reflect tissue-specific adduct accumulation .
- Animal advantages : Controlled ethanol dosing in mice isolates acetaldehyde effects, while human studies confound co-exposures (e.g., smoking) .
- Biomarker refinement : Use tissue-specific adduct mapping (e.g., esophageal squamous cell carcinoma models) and ALDH2-deficient models (e.g., ALDH2*2 knock-in mice) to mimic human polymorphisms .
Strategy : Cross-validate findings using human organoids and ALDH2-inhibited animal models to bridge translational gaps .
Q. What repair pathways are implicated in the removal of N2-Et-dG, and how are these studied experimentally?
Answer:
- Base excision repair (BER) : Alkyladenine DNA glycosylase (AAG) recognizes N2-Et-dG, excising the adduct. Knockout AAG models show elevated adduct persistence .
- Nucleotide excision repair (NER) : Less efficient for small alkyl adducts; validated via host-cell reactivation assays with NER-deficient cell lines .
Method : CRISPR-Cas9-engineered repair-deficient cells exposed to acetaldehyde, followed by adduct quantification and survival assays .
Q. What are the challenges in quantifying N2-Et-dG in urine, and how are they methodologically addressed?
Answer:
- Low abundance : Urinary N2-Et-dG levels are ~0.1–1.0 fmol/µg creatinine, requiring preconcentration (e.g., SPE cartridges) .
- Matrix interference : Co-eluting metabolites (e.g., 8-OHdG) are resolved using hydrophilic interaction chromatography (HILIC) .
- Standardization : Normalize to creatinine and use isotopically labeled standards to control for variability .
Protocol : Collect 24-hr urine, hydrolyze enzymatically, and analyze via UHPLC-MS/MS with MRM .
Q. How do synergistic effects between N2-Et-dG and other DNA adducts (e.g., PdG) enhance genotoxicity?
Answer:
- Cross-link formation : PdG (N2-propano-dG) forms interstrand cross-links, while N2-Et-dG induces replication errors. Co-exposure in acetaldehyde models amplifies mutagenesis .
- Oxidative stress interplay : Ethanol metabolism generates ROS, increasing 8-OHdG levels and compounding DNA damage .
Experimental Approach : Co-treat cells with acetaldehyde and H2O2, then quantify adducts via LC-MS and COMET assays for strand breaks .
Q. What in vitro systems best replicate the in vivo persistence of N2-Et-dG, and how are repair kinetics measured?
Answer:
- Primary hepatocytes : Retain metabolic competence for ethanol→acetaldehyde conversion; adduct levels tracked over 72 hr .
- POLH/POLK knockout cells : Deficient in translesion synthesis, revealing adduct bypass mechanisms .
- Kinetic assays : Measure adduct half-life via pulse-chase experiments with stable isotope-labeled dG .
Validation : Compare repair rates in ALDH2-expressing vs. deficient cell lines to model genetic susceptibility .
Q. How does oxidative stress influence the formation and repair of N2-Et-dG in alcohol-associated carcinogenesis?
Answer:
- ROS synergy : CYP2E1 induction during ethanol metabolism generates superoxide, which stabilizes acetaldehyde-DNA adducts and inhibits repair enzymes .
- Biomarker overlap : Co-measure 8-OHdG (oxidative marker) and N2-Et-dG in the same sample via multiplex LC-MS .
Method : Treat cells with ethanol + antioxidant (e.g., NAC), then quantify adducts and oxidative markers .
Q. What computational tools predict mutation signatures associated with N2-Et-dG, and how are these validated experimentally?
Answer:
- In silico modeling : Molecular dynamics simulations predict polymerase misincorporation (e.g., dC→dT transitions) .
- Deep sequencing : CRISPR-edited cell lines with N2-Et-dG site-specific insertion reveal mutation spectra (e.g., Illumina MiSeq) .
Validation : Compare in vitro mutation profiles with alcohol-related cancer genomes (e.g., TCGA esophageal cancers) .
特性
IUPAC Name |
2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKQFDULHQUWAV-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572443 | |
Record name | 2'-Deoxy-N-ethylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101803-03-6 | |
Record name | 2'-Deoxy-N-ethylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-Ethyl-2'-deoxyguanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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